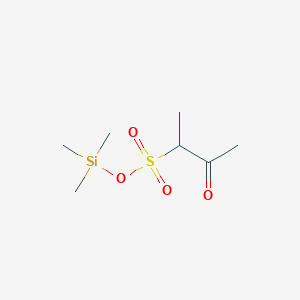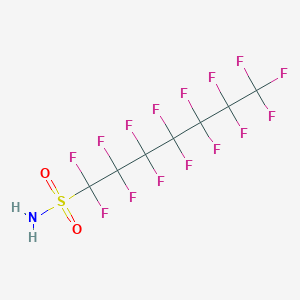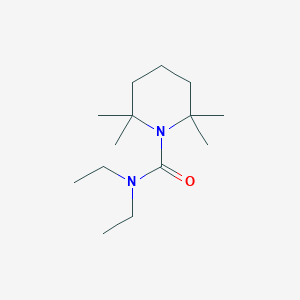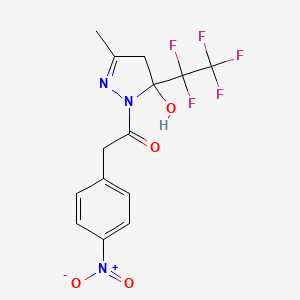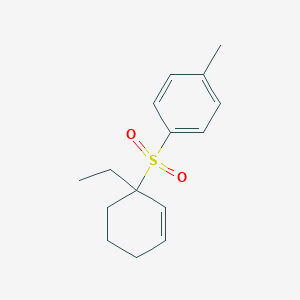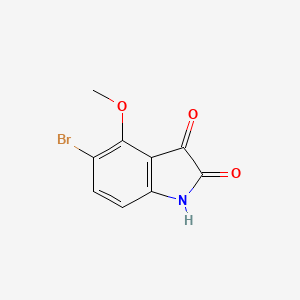
5-bromo-4-methoxy-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methoxy-1H-indole-2,3-dione is a synthetic indole derivative with significant biological activity. Indole derivatives are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-4-methoxy-1H-indole-2,3-dione involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol. This reaction is typically carried out at room temperature and yields a high amount of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 5-Bromo-4-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-methoxy-1H-indole-2,3-dione has several applications in scientific research:
作用机制
The mechanism of action of 5-bromo-4-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the growth of cancer cells, reducing inflammation, and preventing the proliferation of microbes.
相似化合物的比较
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: This compound is structurally similar and has shown significant biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Another indole derivative with anticancer properties.
Uniqueness: 5-Bromo-4-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methoxy substituents contribute to its unique properties compared to other indole derivatives.
属性
CAS 编号 |
130420-76-7 |
|---|---|
分子式 |
C9H6BrNO3 |
分子量 |
256.05 g/mol |
IUPAC 名称 |
5-bromo-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-4(10)2-3-5-6(8)7(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
InChI 键 |
FRXVPOQWZCDQBW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC2=C1C(=O)C(=O)N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


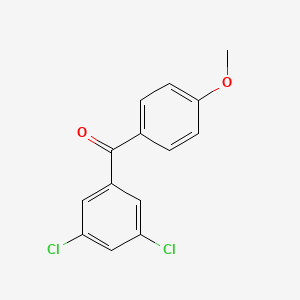
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
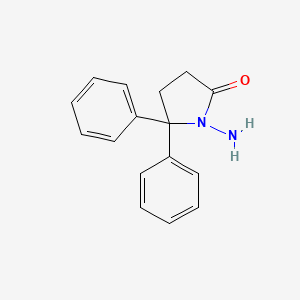
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
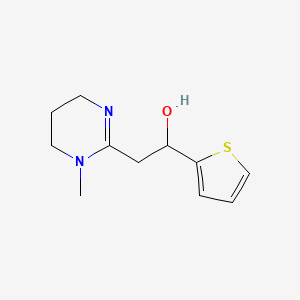
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
